4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile
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Overview
Description
4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile is a complex organic compound that features a thiazole ring, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) for cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines .
Scientific Research Applications
4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as liquid crystals and sensors
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to effects such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug featuring a thiazole ring
Uniqueness
4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile is unique due to its combination of a thiazole ring, a morpholine ring, and a carbonitrile group. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-21-16(13-26-14)11-25-18-5-3-2-4-15(18)6-7-19(23)22-8-9-24-12-17(22)10-20/h2-7,13,17H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLBFVUYYJPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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